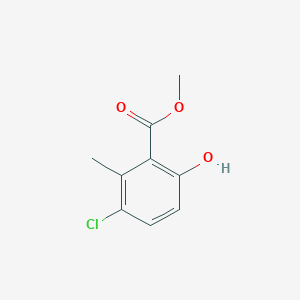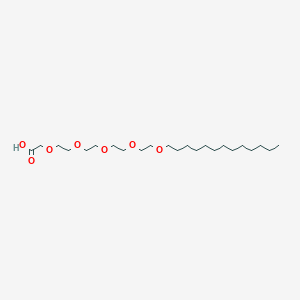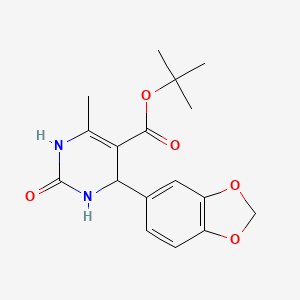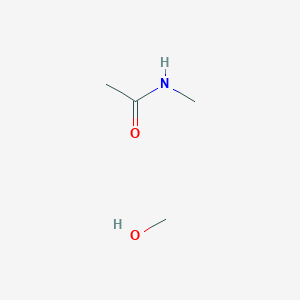
Cadmium;ZINC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium and zinc are both elements in Group 12 of the periodic table. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. Zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are used in various industrial applications due to their unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium and zinc compounds can be synthesized through various methods. One common method involves the reaction of cadmium and zinc metals with alkyl halides in the presence of a transition metal derivative and an organometallic compound. This method allows for the selective introduction of organic halides into the reaction with cadmium and zinc to obtain mixed organometallic compounds .
Industrial Production Methods
High-purity cadmium and zinc can be prepared using crystallization methods such as horizontal directional solidification and zone melting. These methods involve the prepurification of starting materials by one- or two-step simple distillation, followed by crystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium and zinc compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium ions (Cd²⁺) can react with aqueous ammonia, sodium hydroxide, and hydrogen sulfide to form different products .
Common Reagents and Conditions
Common reagents used in reactions with cadmium and zinc compounds include alkylaluminium, alkyllithium, and various organic halides. These reactions typically occur under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving cadmium and zinc compounds depend on the specific reagents and conditions used. For instance, the reaction of cadmium and zinc with alkyl halides can produce mixed organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Cadmium and zinc compounds have numerous scientific research applications across various fields:
Wirkmechanismus
Cadmium and zinc exert their effects through various molecular targets and pathways. Cadmium can enter the nervous system via zinc and calcium transporters, disrupting mitochondrial respiration and increasing the production of reactive oxygen species . Zinc, on the other hand, can reduce cadmium toxicity by competing for uptake and inducing protective mechanisms such as metallothionein induction and redox homeostasis .
Vergleich Mit ähnlichen Verbindungen
Cadmium and zinc are often compared with other Group 12 elements, such as mercury. While zinc and cadmium react with oxygen to form amphoteric oxides, mercury forms oxides only within a narrow temperature range . Additionally, zinc and cadmium dissolve in mineral acids with the evolution of hydrogen, whereas mercury dissolves only in oxidizing acids . These differences highlight the unique properties of cadmium and zinc compared to other similar compounds.
List of Similar Compounds
- Mercury (Hg)
- Lead (Pb)
- Copper (Cu)
- Silver (Ag)
Eigenschaften
CAS-Nummer |
647831-88-7 |
|---|---|
Molekularformel |
Cd4Zn3 |
Molekulargewicht |
645.8 g/mol |
IUPAC-Name |
cadmium;zinc |
InChI |
InChI=1S/4Cd.3Zn |
InChI-Schlüssel |
PJNWEDWWPQJAIW-UHFFFAOYSA-N |
Kanonische SMILES |
[Zn].[Zn].[Zn].[Cd].[Cd].[Cd].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)





![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)

![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
